2-(Ethylamino)-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanamide
Description
2-(Ethylamino)-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanamide is an organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-4-(4-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-13-11(3,10(12)16)5-6-15-8-9(2)7-14-15/h7-8,13H,4-6H2,1-3H3,(H2,12,16) |
InChI Key |
XHRVYVOPKBITRU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CCN1C=C(C=N1)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide under basic conditions.
Amidation: The final step involves the reaction of the alkylated pyrazole with an ethylamine derivative to form the butanamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(Ethylamino)-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- 2-(Ethylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid
Uniqueness
2-(Ethylamino)-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both ethylamino and butanamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(Ethylamino)-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanamide, also known by its CAS number 1251106-13-4, is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 211.309 g/mol. The compound features a pyrazole ring, which is commonly associated with various biological activities including anti-inflammatory and analgesic effects.
Research indicates that compounds similar to this compound interact with specific biological pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Receptor Activity : The compound may act on various receptors, including serotonin and dopamine receptors, which are critical in mood regulation and pain perception.
- Antioxidant Properties : The presence of the pyrazole moiety suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
Biological Activity Data
A summary of biological activities reported for similar compounds is presented in the following table:
Study 1: Anti-inflammatory Effects
A study conducted on a related compound demonstrated significant anti-inflammatory effects in a rat model of arthritis. The administration of the compound resulted in reduced swelling and joint pain compared to control groups. This suggests that this compound may possess similar properties.
Study 2: Analgesic Properties
Another investigation focused on the analgesic properties of pyrazole derivatives. In this study, the compound was administered to mice subjected to nociceptive stimuli. Results showed a marked decrease in pain response, indicating its potential as an analgesic agent.
Study 3: Antioxidant Activity
Research evaluating the antioxidant capacity of various pyrazole derivatives found that some compounds significantly reduced reactive oxygen species (ROS) levels in cell cultures. This activity suggests that this compound may also confer protective effects against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
